molecular formula C10H15N3O2 B14229576 5-Amino-N-(piperidin-1-yl)furan-2-carboxamide CAS No. 826991-33-7

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide

Katalognummer: B14229576
CAS-Nummer: 826991-33-7
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: LKPGMYYMWTVELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide is a compound that features both a furan ring and a piperidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(piperidin-1-yl)furan-2-carboxamide typically involves the reaction of 5-amino-2-furoic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan carboxylic acid and the piperidine amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-N-(piperidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide is unique due to the presence of both the furan and piperidine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in drug discovery .

Eigenschaften

CAS-Nummer

826991-33-7

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

5-amino-N-piperidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C10H15N3O2/c11-9-5-4-8(15-9)10(14)12-13-6-2-1-3-7-13/h4-5H,1-3,6-7,11H2,(H,12,14)

InChI-Schlüssel

LKPGMYYMWTVELR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)NC(=O)C2=CC=C(O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.